

Application Note: Quantification of Diaveridine in Animal Tissue using Isotope Dilution Mass Spectrometry

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Compound of Interest

Compound Name: *Diaveridine-D6*

Cat. No.: *B15562182*

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Abstract

This application note presents a detailed protocol for the quantification of Diaveridine in animal tissue samples using Isotope Dilution Mass Spectrometry (IDMS). Diaveridine is a veterinary drug used for the prevention and treatment of coccidiosis in poultry and other livestock. Its accurate quantification is crucial for monitoring residue levels in edible tissues to ensure food safety. Isotope dilution mass spectrometry, a highly accurate and precise analytical technique, is employed for this purpose. This protocol details the sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing for the determination of Diaveridine concentrations. The use of a stable isotope-labeled internal standard, D6-Diaveridine, ensures the reliability of the results by correcting for matrix effects and variations in sample processing.

Introduction

Diaveridine is a diaminopyrimidine derivative that acts as a dihydrofolate reductase inhibitor, exhibiting synergistic antimicrobial activity when combined with sulfonamides.[1] Due to its widespread use in veterinary medicine, regulatory bodies have established maximum residue limits (MRLs) for Diaveridine in various animal-derived food products to protect consumer health. Consequently, sensitive and accurate analytical methods are required for the routine monitoring of Diaveridine residues in edible tissues.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides a high degree of accuracy and precision.[2][3] The principle of IDMS involves the addition of a known amount of an isotopically labeled analogue of the analyte (in this case, D6-Diaveridine) to the sample at the beginning of the analytical process.[4] The isotopically labeled internal standard behaves chemically and physically identically to the native analyte throughout extraction, purification, and analysis.[4] By measuring the ratio of the native analyte to the isotopically labeled internal standard using mass spectrometry, the concentration of the analyte in the original sample can be accurately determined, effectively compensating for any losses during sample preparation and ionization suppression or enhancement in the mass spectrometer.

This application note provides a comprehensive protocol for the quantification of Diaveridine in animal tissues, such as poultry muscle, using a robust sample preparation method based on solid-phase extraction (SPE) followed by LC-MS/MS analysis.

Experimental Protocol

Materials and Reagents

- Diaveridine analytical standard
- D6-Diaveridine (stable isotope-labeled internal standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ammonium acetate, LC-MS grade
- Ultrapure water
- Oasis MCX SPE cartridges

Sample Preparation

- Homogenization: Weigh 2 g of homogenized animal tissue into a 50 mL polypropylene centrifuge tube.
- Spiking: Add a known amount of D6-Diaveridine internal standard solution to each sample.
- Extraction: Add 10 mL of acetonitrile to the tube. Homogenize the sample using a high-speed blender for 1 minute.
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
- Supernatant Collection: Transfer the acetonitrile supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 2 mL of 5% methanol in water with 0.1% formic acid.
- Solid-Phase Extraction (SPE):
 - Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
 - Load the reconstituted sample onto the SPE cartridge.
 - Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol.
 - Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.
- Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A	5 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Gradient	0-1 min: 10% B; 1-5 min: 10-90% B; 5-7 min: 90% B; 7.1-10 min: 10% B

Mass Spectrometry (MS) Conditions:

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temp.	150 °C
Desolvation Temp.	400 °C
MRM Transitions	See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Collision Energies

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Diaveridine	261.1	246.1	To be determined
261.1	123.1	To be determined	
D6-Diaveridine	267.1	To be determined	To be determined

Note: The optimal collision energies and the product ion for D6-Diaveridine need to be determined experimentally by infusing the individual standard solutions into the mass spectrometer.

Data Presentation

Table 2: Quantitative Data Summary (Hypothetical)

Parameter	Result
Linearity (r^2)	> 0.99
Limit of Quantification (LOQ)	1 µg/kg
Limit of Detection (LOD)	0.3 µg/kg
Recovery (%)	95 - 105%
Precision (RSD%)	< 15%
Accuracy (%)	90 - 110%

Note: The values presented in this table are hypothetical and should be determined during method validation.

Experimental Workflow and Signaling Pathways

Caption: Experimental workflow for Diaveridine quantification by IDMS.

Conclusion

This application note provides a detailed and robust protocol for the quantification of Diaveridine in animal tissues using Isotope Dilution Mass Spectrometry. The described sample preparation method involving solid-phase extraction is effective in removing matrix interferences, and the subsequent LC-MS/MS analysis in MRM mode provides high selectivity and sensitivity. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results, making this method suitable for routine monitoring of Diaveridine residues in food safety applications. It is essential to perform a thorough method validation to establish performance characteristics such as linearity, LOQ, LOD, precision, and accuracy.

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